molecular formula C6H6IN3 B2939219 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1823843-24-8

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B2939219
CAS No.: 1823843-24-8
M. Wt: 247.039
InChI Key: FXGMDQHKKSBTIP-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C6H6IN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with acetonitrile. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while reduction reactions can produce amines .

Properties

IUPAC Name

2-(4-iodo-5-methylpyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGMDQHKKSBTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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